(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
説明
特性
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZHFHRIJIGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643045 | |
| Record name | (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-52-8 | |
| Record name | (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound (4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with a CAS number of 898749-35-4 , is an organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.22 g/mol . The structure includes a pyrrole ring , which is known for its biological significance, and a fluorophenyl group , which can enhance lipophilicity and binding affinity to biological targets.
Research indicates that similar compounds exhibit selective inhibitory activity against key enzymes such as cyclooxygenases (COXs) , which are involved in the biosynthesis of prostaglandins. These enzymes play critical roles in inflammation and pain signaling pathways. The presence of the fluorine atom in the compound may influence its metabolic stability and interaction with biological targets, enhancing its pharmacological profile .
Targeted Biochemical Pathways
The compound is hypothesized to interact with various biochemical pathways, particularly those involved in:
- Inflammatory responses : By inhibiting COX enzymes, the compound may reduce inflammation.
- Cell cycle regulation : Similar compounds have shown effects on cell cycle progression, potentially leading to apoptosis in cancer cells .
Anticancer Activity
A study focused on the anticancer properties of related compounds showed significant growth inhibition against various cancer cell lines. For instance, an analog demonstrated an IC50 value indicating effective cytotoxicity against the MCF-7 breast cancer cell line . This suggests that this compound may possess similar anticancer properties.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of compounds with similar structures revealed effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess inhibition zones, indicating potential use as an antibacterial agent .
Case Studies
類似化合物との比較
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its halogen placement (4-bromo, 2-fluoro) and the dihydro-pyrrole methyl group. Key comparisons include:
Key Observations :
- Halogen Position : The target compound’s 4-bromo-2-fluoro substitution contrasts with analogs like the 3-bromo () and 2,6-difluoro () variants. Meta-substituted halogens may reduce steric hindrance compared to ortho/para positions, influencing binding interactions .
- Heterocyclic Linkers : The dihydro-pyrrole group in the target compound and –9 analogs enhances nitrogen-based reactivity and solubility compared to pyrazole () or simple acetyl groups ().
Physicochemical and Spectroscopic Properties
Data from analogs provides indirect insights:
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 350 g/mol (based on ’s chlorinated analog at 297.78 g/mol).
- Spectroscopy: Analogous compounds in show characteristic MS fragmentation patterns (e.g., m/z 191.6 [M]) and elemental analysis (C, H, N, O percentages), which align with methanone cores and halogenated aryl groups .
- Solubility: The dihydro-pyrrole methyl group likely improves solubility in polar solvents (e.g., ethanol), as seen in ’s crystallization studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Begin with Suzuki-Miyaura cross-coupling to attach the bromofluorophenyl group to the methanone core, using palladium catalysts (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) . Introduce the dihydro-pyrrole moiety via alkylation or reductive amination. Optimize reaction parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) and monitor purity via HPLC with retention index validation .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (Pd) | 2-5 mol% | Higher loading increases yield but may raise impurity levels |
| Temperature | 80-100°C | Excess heat degrades dihydro-pyrrole |
| Solvent | DMF/THF mix | Polarity affects coupling efficiency |
Q. What analytical techniques are most effective for structural elucidation?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and dihedral angles (e.g., C-Br and C-F bond angles ). Complement with / NMR to confirm substituent positions and NMR for carbonyl group verification. Compare experimental data with computational models (DFT) for validation .
Q. How can researchers develop robust HPLC/GC methods for purity assessment?
- Methodology : Employ a C18 column with a gradient elution system (acetonitrile/water + 0.1% TFA). Use Kovacs retention indices for homolog identification . Validate method specificity using spiked impurity standards (e.g., EP-grade methanone derivatives ). Statistical analysis (ANOVA, Tukey’s test) ensures reproducibility across batches .
Advanced Research Questions
Q. What computational approaches are suitable for predicting biological activity and binding mechanisms?
- Methodology : Perform molecular docking (AutoDock Vina) to screen against targets like kinase enzymes. Analyze pose clusters and score distributions to identify high-probability binding modes . Validate with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over time. Cross-reference with SAR data from bromo/fluoro-phenyl analogs .
Q. How can contradictory SAR data from docking studies be resolved?
- Methodology : Conduct exhaustive conformational sampling to explore pose space diversity. Use free-energy perturbation (FEP) to quantify binding affinity differences between ambiguous poses. Pair with experimental mutagenesis (e.g., alanine scanning) to confirm critical residues .
Q. What strategies are effective for impurity profiling and control during scale-up?
- Methodology : Monitor synthetic intermediates via LC-MS to detect byproducts (e.g., dehalogenated or oxidized derivatives). Implement EP/ICH guidelines for impurity qualification (e.g., ≤0.15% threshold ). Use preparative HPLC for isolation and structural characterization of major impurities.
Q. How can metabolic stability and degradation pathways be investigated?
- Methodology : Conduct in vitro microsomal assays (human liver microsomes) to identify phase I/II metabolites. Use LC-MS/MS to track degradation products (e.g., demethylation of the pyrrole ring). Compare with bioengineered renal tubule models to assess excretion efficiency .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodology : Re-evaluate force field parameters (e.g., partial charges for halogen atoms) in docking models. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Reconcile data by analyzing ligand-protein solvation effects .
Q. What comparative studies are recommended to evaluate this compound against structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
